molecular formula C19H22O3 B8090107 1,5-Bis(5-hydroxy-2-methylphenyl)pentan-3-one

1,5-Bis(5-hydroxy-2-methylphenyl)pentan-3-one

Cat. No.: B8090107
M. Wt: 298.4 g/mol
InChI Key: JQSGJKMKNAOSMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Bis(5-hydroxy-2-methylphenyl)pentan-3-one is an organic compound with the molecular formula C({19})H({22})O(_{3}) It is characterized by two hydroxy groups and two methylphenyl groups attached to a pentan-3-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Bis(5-hydroxy-2-methylphenyl)pentan-3-one can be synthesized through a multi-step organic synthesis process. One common method involves the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of 5-hydroxy-2-methylbenzaldehyde with acetone under basic conditions to form an intermediate.

    Hydrogenation: The intermediate is then subjected to hydrogenation to reduce the double bonds, forming the desired this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(5-hydroxy-2-methylphenyl)pentan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 1,5-bis(5-oxo-2-methylphenyl)pentan-3-one.

    Reduction: Formation of 1,5-bis(5-hydroxy-2-methylphenyl)pentan-3-ol.

    Substitution: Formation of 1,5-bis(5-alkoxy-2-methylphenyl)pentan-3-one or 1,5-bis(5-acetoxy-2-methylphenyl)pentan-3-one.

Scientific Research Applications

1,5-Bis(5-hydroxy-2-methylphenyl)pentan-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,5-bis(5-hydroxy-2-methylphenyl)pentan-3-one involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    1,5-Bis(4-hydroxyphenyl)pentan-3-one: Similar structure but lacks the methyl groups, which can affect its reactivity and biological activity.

    1,5-Bis(5-hydroxy-2-ethylphenyl)pentan-3-one: Contains ethyl groups instead of methyl groups, leading to different steric and electronic effects.

Uniqueness

1,5-Bis(5-hydroxy-2-methylphenyl)pentan-3-one is unique due to the presence of both hydroxy and methyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1,5-bis(5-hydroxy-2-methylphenyl)pentan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-13-3-7-18(21)11-15(13)5-9-17(20)10-6-16-12-19(22)8-4-14(16)2/h3-4,7-8,11-12,21-22H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSGJKMKNAOSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O)CCC(=O)CCC2=C(C=CC(=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Bis(5-hydroxy-2-methylphenyl)pentan-3-one
Reactant of Route 2
1,5-Bis(5-hydroxy-2-methylphenyl)pentan-3-one
Reactant of Route 3
1,5-Bis(5-hydroxy-2-methylphenyl)pentan-3-one
Reactant of Route 4
1,5-Bis(5-hydroxy-2-methylphenyl)pentan-3-one
Reactant of Route 5
1,5-Bis(5-hydroxy-2-methylphenyl)pentan-3-one
Reactant of Route 6
1,5-Bis(5-hydroxy-2-methylphenyl)pentan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.